Daltroban

Beschreibung

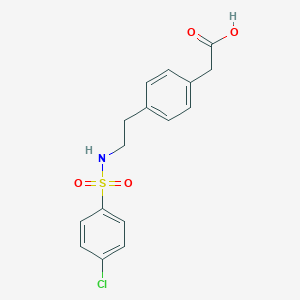

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULOBWFWYDMECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046501 | |

| Record name | Daltroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79094-20-5 | |

| Record name | Daltroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daltroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daltroban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALTROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Daltroban's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daltroban is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathophysiological processes.[2] In vascular smooth muscle, the activation of TP receptors by TXA2 initiates a signaling cascade that leads to vasoconstriction. Understanding the mechanism by which this compound antagonizes this pathway is crucial for its development and application in treating cardiovascular diseases. This guide provides a detailed overview of this compound's mechanism of action in vascular smooth muscle, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Competitive Antagonism of the Thromboxane A2 Receptor

This compound functions as a competitive antagonist at the TP receptor in vascular smooth muscle cells. This means that this compound binds to the same site on the TP receptor as the endogenous agonist, TXA2, but without activating the receptor. By occupying the receptor binding site, this compound prevents TXA2 from binding and initiating the downstream signaling events that lead to vasoconstriction. While primarily an antagonist, some studies have indicated that this compound may exhibit partial agonist properties under certain in vivo conditions.[3][4]

The Thromboxane A2 Signaling Cascade in Vascular Smooth Muscle

The vasoconstrictor effect of TXA2 is mediated through a G-protein coupled receptor (GPCR) signaling pathway. The TP receptor in vascular smooth muscle is primarily coupled to the Gq/11 family of G-proteins. The binding of TXA2 to the TP receptor triggers the following sequence of events:

-

G-Protein Activation: The activated TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase Cβ (PLCβ) Activation: The activated Gαq/11 subunit then binds to and activates phospholipase Cβ (PLCβ).

-

Second Messenger Production: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells. This binding opens the IP3R channels, leading to a rapid release of Ca2+ from the SR into the cytoplasm.[5]

-

Initiation of Contraction: The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.

This compound, by blocking the initial binding of TXA2 to the TP receptor, effectively inhibits this entire signaling cascade, preventing the rise in intracellular calcium and subsequent vasoconstriction.

Quantitative Data

| Parameter | Value | Species/System | Comments | Reference(s) |

| IC50 (Inhibition of U-46619-induced platelet aggregation) | 77 nM (95% CI: 41-161 nM) | Human Platelets | Demonstrates potent antagonist activity at the TP receptor. | |

| ED50 (Increase in Mean Pulmonary Arterial Pressure) | 29 µg/kg i.v. (95% CI: 21-35 µg/kg) | Rat (in vivo) | Indicates partial agonist activity, causing vasoconstriction when administered alone. This effect was about 21-fold less potent than the full agonist U-46619. |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound and other TXA2 receptor antagonists in vascular smooth muscle.

Isolated Aortic Ring Vasoconstriction Assay

This ex vivo method is used to assess the contractile and relaxant responses of vascular smooth muscle to pharmacological agents.

Methodology:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.

-

Carefully excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-4 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick to study direct smooth muscle effects.

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with PSS changes every 15-20 minutes.

-

Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

-

If studying endothelium-dependent effects, verify the integrity of the endothelium by inducing relaxation with acetylcholine (B1216132) (e.g., 1 µM) in rings pre-contracted with an α-adrenergic agonist like phenylephrine.

-

-

Experimental Procedure:

-

After a washout period, pre-incubate the aortic rings with varying concentrations of this compound or vehicle for a specified time (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve by adding increasing concentrations of a TXA2 mimetic, such as U-46619, to the organ bath.

-

Record the contractile force at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl or the TXA2 mimetic alone.

-

Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) for the TXA2 mimetic in the absence and presence of this compound.

-

The antagonistic potency of this compound can be determined by analyzing the rightward shift of the concentration-response curve and can be expressed as a pA2 value.

-

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This method allows for the direct measurement of changes in intracellular calcium levels in cultured vascular smooth muscle cells in response to agonists and antagonists.

Methodology:

-

Cell Culture and Loading:

-

Culture vascular smooth muscle cells (e.g., A7r5 cell line or primary cells) on glass coverslips.

-

Load the cells with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester). Incubate the cells with 2-5 µM Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

After loading, wash the cells to remove extracellular dye. Cellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

-

Fluorescence Measurement:

-

Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Excite the Fura-2 alternately at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensity at 340 nm excitation (Ca2+-bound Fura-2) to that at 380 nm excitation (Ca2+-free Fura-2) is proportional to the intracellular Ca2+ concentration.

-

-

Experimental Procedure:

-

Establish a baseline fluorescence ratio.

-

Perfuse the cells with a solution containing a TXA2 mimetic (e.g., U-46619) and record the change in the fluorescence ratio over time.

-

To test the effect of this compound, pre-incubate the cells with this compound for a specified period before stimulating with the TXA2 mimetic.

-

-

Calibration and Data Analysis:

-

At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (Rmax) by adding a Ca2+ ionophore (e.g., ionomycin) in the presence of saturating extracellular Ca2+, and the minimum fluorescence ratio (Rmin) by subsequently adding a Ca2+ chelator (e.g., EGTA).

-

Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

-

Measurement of Inositol 1,4,5-Trisphosphate (IP3) Production

This assay quantifies the production of the second messenger IP3 in response to receptor activation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture vascular smooth muscle cells to near confluence in multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with a TXA2 mimetic (e.g., U-46619) for a short period (typically seconds to a few minutes) to capture the transient increase in IP3.

-

-

Extraction of IP3:

-

Terminate the stimulation by rapidly adding a solution to stop the reaction and lyse the cells, such as ice-cold trichloroacetic acid (TCA).

-

Neutralize the extracts.

-

-

Quantification of IP3:

-

Quantify the amount of IP3 in the cell extracts using a commercially available IP3 radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. These kits typically involve a competitive binding reaction between the IP3 in the sample and a labeled IP3 tracer for a limited number of IP3 binding sites.

-

-

Data Analysis:

-

Normalize the IP3 levels to the total protein content of the cell lysate.

-

Compare the amount of IP3 produced in response to the TXA2 mimetic in the presence and absence of this compound to determine its inhibitory effect on this signaling step.

-

Conclusion

This compound exerts its effect on vascular smooth muscle primarily through the competitive antagonism of the thromboxane A2 receptor. By blocking the binding of TXA2, this compound prevents the Gq/11-mediated activation of phospholipase Cβ, the subsequent production of IP3, and the release of intracellular calcium, thereby inhibiting vasoconstriction. The quantitative data, while not providing a direct in vitro IC50 for vasoconstriction, demonstrates this compound's potent activity at the TP receptor. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other thromboxane A2 receptor antagonists in the context of vascular smooth muscle physiology and pharmacology.

References

- 1. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - IP3 receptor orchestrates maladaptive vascular responses in heart failure [jci.org]

Daltroban's Binding Affinity to the Thromboxane A2 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Daltroban to the Thromboxane (B8750289) A2 (TXA2) receptor, a critical interaction in the fields of pharmacology and drug development. This compound, a potent and selective TXA2 receptor antagonist, has been a subject of significant research due to its potential therapeutic applications in cardiovascular and respiratory diseases. This document summarizes key quantitative binding data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for the TXA2 receptor has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the drug's potency at its target receptor.

| Parameter | Value(s) | Species/System | Radioligand/Agonist | Reference |

| Ki | 2.3 nM and 20 nM | Rat Vascular Smooth Muscle Cells | [3H]SQ 29,548 | [1] |

| IC50 | 77 nM | Human Platelets | U-46619 | [2] |

The presence of two Ki values in rat vascular smooth muscle cells suggests a two-site binding model for this compound in this system, indicating potential receptor heterogeneity or different affinity states.[1] The IC50 value in human platelets demonstrates its efficacy in a key physiological system where TXA2 receptors play a crucial role in aggregation.[2] this compound is classified as a competitive antagonist, though it can exhibit noncompetitive antagonism in human platelets due to a slow dissociation rate.[3] Some studies also suggest that this compound may have partial agonistic activity at the TXA2 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the TXA2 receptor is primarily achieved through competitive radioligand binding assays. The following protocol is a synthesized representation of the methodologies described in the cited literature.

Membrane Preparation

-

Source: Tissues or cells endogenously expressing the TXA2 receptor (e.g., rat vascular smooth muscle cells, human platelets) are harvested.

-

Homogenization: The collected cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction containing the TXA2 receptors. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the membranes.

-

Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay. Aliquots of the membrane preparation are stored at -80°C until use.

Competitive Binding Assay

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled TXA2 receptor antagonist (e.g., [3H]SQ 29,548).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The prepared membrane homogenate.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane fragments with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

Data Analysis

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Calculation of IC50: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Thromboxane A2 Receptor Signaling Pathway

The TXA2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like TXA2, the receptor activates intracellular signaling cascades. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathways initiated by TXA2 receptor activation involve the coupling to Gq/11 and G12/13 proteins.

-

Gq/11 Pathway: Activation of Gq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ is a key event leading to cellular responses such as platelet aggregation and smooth muscle contraction.

-

G12/13 Pathway: Coupling to G12/13 activates the Rho family of small GTPases, particularly RhoA. Activated RhoA, through its effector Rho-associated kinase (ROCK), leads to the inhibition of myosin light chain phosphatase, resulting in increased myosin light chain phosphorylation and consequently, smooth muscle contraction and changes in cell shape.

References

- 1. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

Daltroban: A Technical Guide to its Influence on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daltroban is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle proliferation. By competitively inhibiting the binding of its endogenous ligand, TXA2, this compound effectively modulates a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the primary downstream signaling pathways affected by this compound, including the Gq/11-PLC-IP3-Ca2+, G12/13-Rho-ROCK, and MAPK/ERK pathways. Additionally, it delves into a notable off-target effect: the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data where available, and visual representations of the signaling cascades to facilitate further research and drug development efforts.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound's primary pharmacological action is the competitive antagonism of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] The TXA2 receptor, upon activation by its agonist, couples to multiple G-protein families, predominantly Gq/11 and G12/13, to initiate downstream signaling. This compound's blockade of this receptor prevents the conformational changes necessary for G-protein activation, thereby inhibiting the subsequent signaling cascades.

The Gq/11-PLC-IP3-Ca2+ Signaling Pathway

A canonical signaling pathway initiated by TXA2 receptor activation is the Gq/11-mediated activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This surge in cytosolic calcium is a critical signal for a variety of cellular responses, including platelet activation and smooth muscle contraction.

Quantitative Data

While specific dose-response data for this compound's effect on intracellular calcium is limited in the available literature, the following table summarizes the expected effect based on its mechanism of action and data from analogous compounds.

| Parameter | Agonist | Antagonist | Cell Type | Expected Effect of this compound | Reference |

| Intracellular Ca2+ Concentration | U46619 (0.1-1 µM) | SK&F95585 (2 µM) | Neonatal Rat Ventricular Myocytes | Dose-dependent inhibition of the increase in [Ca2+]i | [3] |

| IP3-induced Ca2+ release | IP3 (10 µM) | Cinnarizine/Flunarizine (<10 µM) | Platelet Membrane Vesicles | Potential for indirect inhibition by preventing the initial signal | [4] |

Experimental Protocol: Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines a general method for measuring changes in intracellular calcium concentration in cultured cells upon treatment with a TXA2 receptor agonist and the inhibitory effect of this compound.

Materials:

-

Cultured cells (e.g., platelets, smooth muscle cells)

-

This compound

-

TXA2 receptor agonist (e.g., U46619)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

DMSO (for dissolving compounds)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips or in a multi-well plate and allow them to adhere.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 in HBSS).

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

-

-

Calcium Imaging:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Pre-incubate the cells with this compound at various concentrations for a specified period.

-

Stimulate the cells with the TXA2 receptor agonist (e.g., U46619).

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Plot the dose-response curve for this compound's inhibition of the agonist-induced calcium response to determine the IC50 value.

-

Diagram of the Gq/11-PLC-IP3-Ca2+ Signaling Pathway

Caption: this compound inhibits the Gq/11-PLC-IP3-Ca2+ pathway.

The G12/13-Rho-ROCK Signaling Pathway

In addition to Gq/11, the TXA2 receptor can couple to the G12/13 family of G-proteins. Activation of Gα12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF, LARG, and PDZ-RhoGEF. These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA then activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.

By antagonizing the TXA2 receptor, this compound is expected to prevent the activation of this G12/13-Rho-ROCK cascade. Quantitative data specifically detailing this compound's inhibitory effect on RhoA activation are scarce in the public domain. However, the well-established link between TXA2 receptor activation and RhoA signaling suggests that this compound would effectively attenuate RhoA-GTP loading in response to TXA2 receptor agonists.

Experimental Protocol: RhoA Activation Pull-Down Assay

This protocol describes a common method to measure the levels of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cultured cells

-

This compound

-

TXA2 receptor agonist (e.g., U46619)

-

RhoA activation assay kit (containing Rhotekin-RBD beads or anti-active RhoA antibody)

-

Lysis/Wash Buffer

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against total RhoA

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to near confluency.

-

Pre-treat cells with different concentrations of this compound.

-

Stimulate with a TXA2 receptor agonist for a short period (e.g., 1-5 minutes).

-

Wash cells with ice-cold PBS and lyse them with the provided lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Pull-Down of Active RhoA:

-

Incubate a portion of the cell lysate with Rhotekin-RBD agarose (B213101) beads or anti-active RhoA antibody coupled to beads for 1 hour at 4°C with gentle rotation. These baits specifically bind to GTP-bound (active) RhoA.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against total RhoA.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Also, run a parallel blot with a portion of the total cell lysate to determine the total RhoA levels in each sample.

-

-

Data Analysis:

-

Quantify the band intensities of the pull-down samples and the total lysate samples.

-

Normalize the amount of active RhoA to the total RhoA in each sample.

-

Determine the inhibitory effect of this compound on agonist-induced RhoA activation.

-

Diagram of the G12/13-Rho-ROCK Signaling Pathway

Caption: this compound inhibits the G12/13-Rho-ROCK pathway.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK cascades. Activation of the TXA2 receptor has been shown to induce the phosphorylation and activation of ERK in various cell types, including vascular smooth muscle cells. This activation can be mediated through both Gq/11- and G12/13-dependent mechanisms, often involving protein kinase C (PKC) and other upstream kinases.

Experimental Protocol: Western Blot for Phospho-ERK

This protocol details the detection of phosphorylated (active) ERK1/2 by Western blotting to assess the inhibitory effect of this compound.

Materials:

-

Cultured cells

-

This compound

-

TXA2 receptor agonist (e.g., U46619) or other stimuli (e.g., growth factors)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate with various concentrations of this compound.

-

Stimulate the cells with a TXA2 receptor agonist.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the same membrane with the anti-total-ERK1/2 antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total-ERK.

-

Normalize the phospho-ERK signal to the total-ERK signal for each sample.

-

Analyze the inhibitory effect of this compound on agonist-induced ERK phosphorylation.

-

Diagram of the MAPK/ERK Signaling Pathway

Caption: this compound inhibits TXA2R-mediated MAPK/ERK signaling.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Interestingly, some studies have suggested that this compound may exert effects on lipid metabolism that are independent of its TXA2 receptor antagonistic activity. Specifically, this compound has been shown to reduce the incorporation of 14C-acetate into cholesterol esters more strongly than into free cholesterol in rat hepatocyte cultures. This effect is attributed to the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. ACAT plays a role in cellular cholesterol homeostasis and is involved in the development of atherosclerosis.

This potential off-target effect of this compound could contribute to its anti-atherosclerotic properties. However, specific quantitative data, such as an IC50 value for this compound's inhibition of ACAT, are not well-documented in the available literature.

Quantitative Data

The following table presents the reported effect of this compound on prostaglandin (B15479496) D2 (PGD2) uptake in hepatocytes, which is an indirect measure of its effects on cellular transport and metabolism in this cell type.

| Parameter | Cell Type | Treatment | Control | This compound | Reference |

| PGD2 Uptake (fmol) | Rat Hepatocytes | 1 nmol/L PGD2 for 5 min | 43 ± 5 | 22 ± 6 |

Experimental Protocol: ACAT Activity Assay in Liver Microsomes

This protocol provides a general method for measuring ACAT activity in liver microsomes and assessing the inhibitory potential of this compound.

Materials:

-

Liver microsomes (from rat or other species)

-

This compound

-

[14C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA

-

Bovine serum albumin (BSA)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

-

Assay Reaction:

-

In a reaction tube, combine the liver microsomes, buffer, and BSA.

-

Add this compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the radiolabeled oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the lipid extraction solvents.

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate cholesterol esters from other lipids.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the spots corresponding to cholesterol esters into scintillation vials.

-

-

Quantification:

-

Measure the radioactivity in the scraped spots using a scintillation counter.

-

The amount of radioactivity is proportional to the ACAT activity.

-

Calculate the percentage of inhibition of ACAT activity by this compound at different concentrations to determine the IC50 value.

-

Diagram of this compound's Effect on ACAT

Caption: this compound inhibits ACAT-mediated cholesterol esterification.

Conclusion

This compound's primary mechanism of action as a selective TXA2 receptor antagonist places it as a modulator of several critical downstream signaling pathways. Its ability to inhibit the Gq/11-PLC-IP3-Ca2+, G12/13-Rho-ROCK, and MAPK/ERK cascades provides a molecular basis for its therapeutic potential in cardiovascular and other diseases. The additional finding of its inhibitory effect on ACAT suggests a broader spectrum of activity that may contribute to its beneficial pharmacological profile. This technical guide has provided a detailed overview of these pathways, along with experimental protocols and visualizations to aid researchers in their investigation of this compound and related compounds. Further studies are warranted to elucidate the precise quantitative effects of this compound on these signaling networks and to fully understand the clinical implications of its multifaceted mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of thromboxane A2-induced arrhythmias and intracellular calcium changes in cardiac myocytes by blockade of the inositol trisphosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Daltroban's Dichotomous Dance: A Technical Guide to its Impact on Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daltroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, presents a complex pharmacological profile that deviates from simple competitive antagonism. This technical guide delves into the core of this compound's mechanism of action, focusing on its nuanced effect on intracellular calcium mobilization. While initially developed as a pure antagonist, emerging evidence reveals a partial agonist activity at the thromboxane A2 (TP) receptor, leading to a dual effect on calcium signaling. This document provides a comprehensive overview of the signaling pathways, quantitative data from functional assays, and detailed experimental protocols for studying these effects.

Core Mechanism of Action: A Tale of Partial Agonism

This compound interacts with the TP receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq signaling pathway. As a partial agonist, this compound's effect on intracellular calcium is context-dependent:

-

In the absence of a full agonist: this compound can weakly activate the TP receptor, initiating a downstream signaling cascade that leads to a modest increase in intracellular calcium.

-

In the presence of a full agonist (e.g., U-46619): this compound competes with the full agonist for binding to the TP receptor. Due to its lower intrinsic efficacy, this compound acts as an antagonist, inhibiting the robust calcium mobilization induced by the full agonist.

This dual activity is crucial for understanding its overall pharmacological effect. The net result on intracellular calcium levels depends on the relative concentrations of this compound and endogenous or exogenous TP receptor agonists.

Signaling Pathway of TP Receptor Activation and this compound's Influence

The activation of the TP receptor by an agonist triggers a well-defined signaling cascade leading to an increase in intracellular calcium. This compound modulates this pathway through its partial agonist/antagonist activity.

Quantitative Data on this compound's Functional Activity

| Parameter | Agonist/Antagonist | Species/System | Value | Reference |

| Partial Agonist Activity | ||||

| ED50 (Increase in Mean Pulmonary Arterial Pressure) | This compound | Rat (in vivo) | 29 µg/kg (i.v.) | [1] |

| Maximal Response (vs. U-46619) | This compound | Rat (in vivo) | ~50% of U-46619 | [1] |

| Platelet Shape Change (vs. U-46619) | This compound | Human Platelets (in vitro) | 46.4% of U-46619 at 50 µM | [2] |

| Antagonist Activity | ||||

| IC50 (Inhibition of U-46619-induced platelet aggregation) | This compound | Human Platelets (in vitro) | 77 nM | [2] |

Note: The provided data reflects downstream functional outcomes of intracellular calcium mobilization, such as vasoconstriction (increased pulmonary arterial pressure) and platelet activation.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol outlines a standard procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells, platelets, or a cell line expressing the TP receptor)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

DMSO (anhydrous)

-

This compound

-

TP receptor agonist (e.g., U-46619)

-

Ionomycin

-

EGTA

-

Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Experimental Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Culture cells to the appropriate density in a suitable format (e.g., 96-well black-walled, clear-bottom plates for high-throughput screening).

-

For suspension cells, adjust the cell density as required.

-

-

Fura-2 AM Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading buffer (e.g., HBSS) containing Fura-2 AM at a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.

-

Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye.

-

Incubate the cells for a further 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement of [Ca²⁺]i:

-

Place the plate in the fluorescence reader.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

For antagonist effect:

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Add varying concentrations of this compound and incubate for a predetermined time.

-

Add a fixed concentration of a TP receptor agonist (e.g., U-46619, typically at its EC80) and record the change in the fluorescence ratio.

-

-

For partial agonist effect:

-

Establish a stable baseline fluorescence ratio.

-

Add varying concentrations of this compound and record the change in the fluorescence ratio over time.

-

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

Normalize the data to the baseline fluorescence ratio.

-

For antagonist assays, calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.

-

For partial agonist assays, quantify the increase in the fluorescence ratio induced by this compound.

-

Plot the data to generate dose-response curves and determine IC50 or EC50 values using appropriate pharmacological software.

-

Calibration (Optional):

To convert the fluorescence ratio to absolute intracellular calcium concentrations, a calibration can be performed at the end of the experiment:

-

Add a calcium ionophore (e.g., 5-10 µM Ionomycin) to obtain the maximum fluorescence ratio (Rmax) in the presence of saturating extracellular calcium.

-

Add a calcium chelator (e.g., 10-20 mM EGTA) to obtain the minimum fluorescence ratio (Rmin).

-

Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

Conclusion

This compound's interaction with the TP receptor is more intricate than that of a simple antagonist. Its partial agonist properties result in a dual effect on intracellular calcium mobilization, a critical second messenger in numerous physiological processes. A thorough understanding of this complex mechanism, supported by robust experimental data, is paramount for researchers and drug development professionals working to elucidate the therapeutic potential and possible side effects of this compound and other TP receptor modulators. The protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this fascinating compound.

References

- 1. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]

foundational research on Daltroban and platelet function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Daltroban, a selective and potent thromboxane (B8750289) A2 (TXA2) receptor antagonist. This compound's mechanism of action and its significant impact on platelet function are detailed through a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist of the thromboxane A2/prostaglandin (B15479496) H2 (TP) receptor.[1] By binding to this receptor on platelets, it prevents the binding of endogenous agonists like thromboxane A2 and prostaglandin H2, which are potent mediators of platelet activation and aggregation.[1] This blockade inhibits downstream signaling cascades that lead to platelet shape change, degranulation, and aggregation, thereby playing a crucial role in thrombotic events. Some studies have also characterized this compound as a partial agonist, exhibiting some intrinsic activity at the TP receptor, which can be observed in certain experimental conditions.[2][3]

Quantitative Analysis of this compound's Effects on Platelet Function

The following table summarizes key quantitative data from foundational studies on this compound, providing a comparative overview of its potency and efficacy in various experimental settings.

| Parameter | Value | Species/System | Agonist | Reference |

| IC50 (Platelet Aggregation) | 77 nM (95% CI: 41-161 nM) | Human Platelets (in vitro) | U-46619 | [2] |

| pA2 (Platelet Shape Change) | 6.5 | Human Platelet-Rich Plasma | U-46619 | |

| ED50 (Increase in MPAP) | 20 µg/kg (95% CI: 16-29 µg/kg) | Anesthetized Rats (in vivo) | N/A (Partial Agonist Effect) | |

| ED50 (Increase in Hematocrit) | 217 µg/kg (95% CI: 129-331 µg/kg) | Anesthetized Rats (in vivo) | N/A (Partial Agonist Effect) |

MPAP: Mean Pulmonary Arterial Pressure

Key Experimental Protocols

Detailed methodologies for pivotal experiments in this compound research are outlined below to facilitate reproducibility and further investigation.

In Vitro Platelet Aggregation Assay

This protocol describes the methodology for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelets.

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is drawn from healthy human volunteers who have abstained from non-steroidal anti-inflammatory drugs for at least 10 days.

-

Blood is collected into tubes containing 3.8% (w/v) trisodium (B8492382) citrate.

-

PRP is prepared by centrifuging the whole blood at 150 x g for 15 minutes at room temperature.

-

Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at 2500 x g for 10 minutes. The platelet count in PRP is adjusted with PPP as necessary.

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is monitored using a light aggregometer.

-

Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.

-

A submaximal concentration of a platelet agonist, such as the TXA2 mimetic U-46619, is added to induce aggregation.

-

The change in light transmission is recorded for a set period (e.g., 5 minutes) to measure the extent of aggregation.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control.

-

The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced aggregation, is determined from the concentration-response curve.

-

Radioligand Binding Assay for TP Receptor Affinity

This protocol details the method for determining the binding affinity of this compound to the thromboxane A2 receptor on human platelet membranes.

-

Platelet Membrane Preparation:

-

Platelets are isolated from whole blood by centrifugation and washed.

-

The washed platelets are resuspended in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the platelet membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

Platelet membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) and varying concentrations of unlabeled this compound.

-

Incubations are carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition of radioligand binding by this compound is plotted, and the Ki (inhibitory constant) or IC50 is determined using non-linear regression analysis.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's antagonistic action on the TP receptor signaling pathway.

Caption: Workflow for in vitro platelet aggregation assay with this compound.

References

- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, this compound (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for partial agonist properties of this compound (BM 13,505) at TP receptors in the anaesthetized open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Daltroban (BM 13.505): A Technical Overview of its Early Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daltroban, also known as BM 13.505, is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist that emerged as a promising therapeutic agent in the management of thrombotic diseases.[1] Thromboxane A2 is a highly unstable but biologically active metabolite of arachidonic acid that plays a crucial role in platelet aggregation and vasoconstriction.[1] By competitively inhibiting the binding of TXA2 to its receptor, this compound effectively mitigates these pro-thrombotic effects. Early preclinical studies also suggested its potential as a protective agent in conditions such as myocardial ischemia.[2] This technical guide provides a comprehensive overview of the early discovery and development of this compound, focusing on its mechanism of action, key experimental data, and methodologies.

Mechanism of Action and Signaling Pathway

This compound functions as a selective and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] The TXA2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA2, initiates a signaling cascade leading to platelet activation and smooth muscle contraction. There is also some evidence to suggest that this compound may exhibit partial agonist properties at the TP receptor in certain in vivo models.

The primary signaling pathway initiated by TXA2 receptor activation involves the coupling to Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G13-mediated pathway activates the Rho/Rho-kinase signaling cascade, which plays a role in platelet shape change and smooth muscle contraction. This compound competitively binds to the TXA2 receptor, thereby preventing these downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay | Agonist | Value | Reference |

| IC50 | Human | Platelet Aggregation | U-46619 | 77 nM (41-161 nM) | |

| IC50 | Human | Radioligand Binding | [³H]U-46619 | 62 nM |

Table 2: In Vivo Activity of this compound

| Parameter | Species | Model | Endpoint | Value | Reference |

| ED50 | Rat | Anesthetized, Open-Chest | Increase in Mean Pulmonary Arterial Pressure | 29 µg/kg (21-35 µg/kg) i.v. | |

| ED50 | Rat | Anesthetized, Open-Chest | Increase in Mean Arterial Pressure | 94 µg/kg (64-125 µg/kg) i.v. |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) assay used to evaluate the inhibitory effect of this compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.

2. Assay Procedure:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PRP and a magnetic stir bar into the aggregometer.

-

Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a standard agonist, such as the TXA2 mimetic U-46619 (e.g., 1 µM final concentration).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

3. Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated from the dose-response curve.

In Vivo Anesthetized Rat Model of Pulmonary Hypertension

This protocol outlines a common in vivo model to assess the effects of this compound on hemodynamic parameters.

1. Animal Preparation:

-

Anesthetize male Sprague-Dawley rats (or a similar strain) with an appropriate anesthetic (e.g., pentobarbitone).

-

Perform a tracheotomy to facilitate mechanical ventilation.

-

Catheterize the carotid artery to monitor mean arterial pressure (MAP) and the jugular vein for drug administration.

-

For measuring mean pulmonary arterial pressure (MPAP), a catheter is inserted into the pulmonary artery via the right jugular vein and right ventricle.

2. Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Administer this compound intravenously (i.v.) at various doses.

-

After a short interval, challenge the animal with an intravenous injection of a TXA2 agonist like U-46619 to induce a hypertensive response.

-

Continuously record MAP and MPAP throughout the experiment.

3. Data Analysis:

-

Measure the peak change in MAP and MPAP in response to the agonist in the presence and absence of this compound.

-

Calculate the ED50 value, the dose of this compound that produces 50% of its maximal inhibitory effect on the agonist-induced pressor response.

Mandatory Visualization

References

The Role of Daltroban in Prostanoid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daltroban is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] Prostanoids, a class of lipid mediators derived from arachidonic acid, play crucial roles in various physiological and pathological processes, including hemostasis, inflammation, and cardiovascular disease.[3][4] Thromboxane A2 is a key prostanoid that, upon binding to its receptor, triggers a cascade of intracellular events leading to platelet aggregation and vasoconstriction.[4] By blocking the TP receptor, this compound effectively inhibits these downstream effects, making it a molecule of significant interest for therapeutic interventions in thrombotic and cardiovascular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative pharmacological parameters, detailed experimental protocols for its characterization, and its effects on prostanoid signaling pathways.

Prostanoid Biosynthesis and Thromboxane A2 Signaling

The synthesis of prostanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin (B15479496) H2 (PGH2). PGH2 serves as a substrate for various synthases that produce different prostanoids, including thromboxane A2, which is synthesized by thromboxane synthase.

Thromboxane A2 exerts its biological effects by binding to the TP receptor, a G-protein coupled receptor (GPCR). In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, the TP receptor activates two primary G-protein signaling pathways: the Gq pathway and the G12/13 pathway.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular calcium and PKC activation are critical for platelet shape change, degranulation, and aggregation.

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to cytoskeletal rearrangements, stress fiber formation, and further potentiation of platelet aggregation.

This compound acts as a competitive antagonist at the TP receptor, preventing the binding of thromboxane A2 and thereby inhibiting the initiation of these downstream signaling cascades.

Quantitative Pharmacological Data

The potency and efficacy of this compound as a TP receptor antagonist have been quantified through various in vitro assays.

| Parameter | Value | Assay | Agonist | System | Reference |

| pA2 | 6.5 | Schild Plot Analysis | U-46619 | Human Platelet-Rich Plasma | |

| IC50 | 77 nM | Platelet Aggregation | U-46619 | Human Platelets |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

Schild Plot Analysis for pA2 Value Determination

This protocol outlines the methodology to determine the pA2 value of this compound for its competitive antagonism of the TP receptor agonist U-46619-induced platelet aggregation.

Objective: To quantify the potency of this compound as a competitive antagonist.

Materials:

-

Human platelet-rich plasma (PRP)

-

This compound

-

U-46619 (a stable TXA2 mimetic)

-

Platelet aggregometer

-

Appropriate buffers and saline

Procedure:

-

Prepare serial dilutions of this compound.

-

Prepare a range of concentrations of the agonist U-46619.

-

In the aggregometer cuvettes, pre-incubate aliquots of PRP with either vehicle or a fixed concentration of this compound for a specified time (e.g., 5-10 minutes) at 37°C.

-

Initiate platelet aggregation by adding increasing concentrations of U-46619 to the cuvettes.

-

Record the maximum aggregation response for each agonist concentration in the absence and presence of the antagonist.

-

Construct concentration-response curves for U-46619 with and without this compound.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the resulting linear regression (Schild plot) provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

In Vitro Platelet Aggregation Assay for IC50 Determination

This protocol details the method to determine the IC50 value of this compound for the inhibition of U-46619-induced platelet aggregation.

Objective: To determine the concentration of this compound required to inhibit 50% of platelet aggregation induced by a fixed concentration of an agonist.

Materials:

-

Human platelet-rich plasma (PRP)

-

This compound

-

U-46619

-

Platelet aggregometer

-

Appropriate buffers and saline

Procedure:

-

Prepare a stock solution of this compound and create a series of dilutions.

-

Prepare a fixed concentration of U-46619 that induces a submaximal (e.g., 80%) platelet aggregation response.

-

In the aggregometer cuvettes, pre-incubate aliquots of PRP with increasing concentrations of this compound or vehicle for a defined period (e.g., 5-10 minutes) at 37°C.

-

Initiate platelet aggregation by adding the fixed concentration of U-46619.

-

Monitor and record the aggregation for a set duration (e.g., 5-10 minutes).

-

Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol describes a method to assess the effect of this compound on intracellular calcium mobilization induced by TP receptor activation.

Objective: To determine if this compound can block the agonist-induced increase in intracellular calcium, a key downstream event of TP receptor activation.

Materials:

-

A suitable cell line expressing the TP receptor (e.g., HEK293 cells stably expressing the human TP receptor) or washed human platelets.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound

-

U-46619

-

A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.

-

Appropriate cell culture media and buffers.

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in a suitable buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

-

Establish a baseline fluorescence reading.

-

Add the TP receptor agonist U-46619 to stimulate an increase in intracellular calcium.

-

Continuously monitor the fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured.

-

Analyze the data to determine the effect of this compound on the U-46619-induced calcium signal. This can be quantified by measuring the peak fluorescence change or the area under the curve.

In Vivo Rabbit Model of Atherosclerosis

This protocol outlines an experimental workflow to evaluate the effect of this compound on the progression of atherosclerosis in a rabbit model.

Objective: To assess the in vivo efficacy of this compound in reducing the development of atherosclerotic plaques.

Materials:

-

New Zealand White rabbits

-

High-cholesterol diet (e.g., 0.5-1% cholesterol)

-

This compound

-

Vehicle control

-

Equipment for histological analysis of aortic tissue

Procedure:

-

Acclimatize the rabbits to the laboratory conditions.

-

Induce atherosclerosis by feeding the rabbits a high-cholesterol diet for an extended period (e.g., 12 weeks).

-

Divide the rabbits into two groups: a control group receiving the high-cholesterol diet and a vehicle, and a treatment group receiving the high-cholesterol diet and this compound (e.g., 10 mg/kg/day orally).

-

Administer the treatment for the duration of the study.

-

At the end of the study period, euthanize the animals and carefully dissect the aortas.

-

Quantify the extent of atherosclerotic lesions in the aortas. This can be done by en face analysis after staining with a lipid-soluble dye (e.g., Sudan IV) or by histological analysis of cross-sections to measure plaque area and composition.

-

Statistical analysis is then performed to compare the extent of atherosclerosis between the this compound-treated and control groups.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Prostanoid biosynthesis and thromboxane A2 signaling pathway with this compound's point of intervention.

Caption: Experimental workflow for in vitro platelet aggregation assays.

References

- 1. Atherosclerosis in the aorta of hypercholesterolemic rabbits and the influence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a thromboxane (TX) A2 receptor antagonist, on lipid metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Daltroban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daltroban, also known as BM-13505 or SKF 96148, is a potent and selective non-prostanoid antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1] TXA2 is a highly labile eicosanoid, derived from arachidonic acid, that plays a critical role in hemostasis and thrombosis. Its potent pro-aggregatory and vasoconstrictive effects are implicated in the pathophysiology of various cardiovascular diseases. This compound competitively inhibits the action of TXA2 at its receptor, thereby mitigating its downstream effects. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and key experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the thromboxane A2/prostaglandin (B15479496) H2 (TP) receptor.[2] By binding to the TP receptor, this compound prevents the binding of the endogenous agonist, TXA2, as well as other prostanoid agonists like prostaglandin H2 (PGH2).[2] This blockade of the TP receptor is the primary mechanism through which this compound inhibits platelet aggregation and vasoconstriction.[1][3] While it is primarily classified as an antagonist, some studies suggest that this compound may exhibit partial agonist properties under certain experimental conditions.

Signaling Pathways of the Thromboxane A2 Receptor and Inhibition by this compound

The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major G-protein families: Gαq and Gα12/13. Activation of these pathways by TXA2 leads to a cascade of intracellular events culminating in platelet activation and smooth muscle contraction. This compound, by blocking the TP receptor, prevents the initiation of these signaling cascades.

-

Gαq Pathway: Upon TXA2 binding, the TP receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key trigger for platelet shape change and granule release, as well as smooth muscle contraction.

-

Gα12/13 Pathway: The TP receptor also couples to Gα12/13, which activates the small GTPase Rho through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated Rho stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of myosin light chains, resulting in enhanced calcium sensitivity of the contractile apparatus in both platelets and smooth muscle cells, promoting aggregation and contraction.

The following diagram illustrates the signaling pathways of the TXA2 receptor and the point of inhibition by this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters.

| Parameter | Value | Species | Assay System | Reference |

| Ki | 5 nM (high affinity)379 nM (low affinity) | Human | Washed Platelets ([3H]SQ 29,548) | |

| Ki | 11 nM | Human | Platelet Membranes ([3H]SQ 29,548) | |

| IC50 | 77 nM (41-161 nM) | Human | U-46619-induced Platelet Aggregation | |

| ED50 | 94 µg/kg (64-125 µg/kg) | Rat | Increase in Mean Arterial Pressure | |

| ED50 | 20 µg/kg (16-29 µg/kg) | Rat | Increase in Mean Pulmonary Arterial Pressure |

Experimental Protocols

Radioligand Binding Assay for Thromboxane A2 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the TP receptor. It typically involves the use of a radiolabeled antagonist, such as [3H]SQ 29,548, and cell membranes expressing the TP receptor.

Protocol:

-

Membrane Preparation:

-

Human platelets are washed and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

To each well, add the membrane preparation, the radioligand ([3H]SQ 29,548) at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

For determination of non-specific binding, a high concentration of an unlabeled TP receptor antagonist is added to a set of wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay